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Compound of Interest

3-Bromodihydro-2H-pyran-4(3H)-
Compound Name:
one

Cat. No.: B1291664

The 3-bromotetrahydropyran-4-one scaffold is a versatile heterocyclic building block of
significant interest to researchers, scientists, and drug development professionals. Its unique
structural and electronic properties, conferred by the presence of a bromine atom adjacent to a
ketone within a tetrahydropyran ring, make it a valuable intermediate in the synthesis of a
diverse array of complex organic molecules and pharmacologically active agents. This in-depth
technical guide elucidates the core features of this scaffold, including its synthesis, reactivity,
and applications in medicinal chemistry.

Core Chemical and Physical Properties

The 3-bromotetrahydropyran-4-one scaffold possesses a unique combination of functional
groups that dictate its chemical behavior. The tetrahydropyran ring provides a flexible yet
conformationally defined framework, while the ketone at the 4-position and the bromine atom at
the 3-position offer multiple sites for chemical modification.
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Property Value

Molecular Formula CsH7BrO:z

Molecular Weight 179.01 g/mol

Appearance Typically a solid or oil

Key Functional Groups Ketone, Bromoalkane, Ether

a-carbon to the ketone, Carbonyl carbon, C-Br

Reactivity Centers
bond

Note: Experimental physical properties such as melting point and boiling point can vary
depending on purity and isomeric form.

Synthesis and Reactivity

The synthesis of the 3-bromotetrahydropyran-4-one core and its derivatives can be achieved
through various synthetic strategies. One common approach involves the bromination of a
tetrahydropyran-4-one precursor. For instance, bromination of 3-hydroxytetrahydro-4H-pyran-4-
one can yield a dibromide intermediate, which can then be converted to the desired
bromopyranone.[1]

The reactivity of the 3-bromotetrahydropyran-4-one scaffold is characterized by several key
transformations:

e Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile
nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-
position.

o Enolate Chemistry: The presence of the ketone allows for the formation of an enolate, which
can participate in various carbon-carbon bond-forming reactions.

o Carbonyl Chemistry: The ketone can undergo standard carbonyl reactions such as reduction,
reductive amination, and Wittig reactions.

The interplay of these reactive sites allows for the construction of highly functionalized and
stereochemically complex molecules.
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Synthetic routes and reactivity of the 3-bromotetrahydropyran-4-one scaffold.

Application in Drug Discovery and Medicinal
Chemistry

The tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural
products and synthetic drugs.[2] The introduction of a bromine atom in the 3-
bromotetrahydropyran-4-one scaffold serves multiple purposes in drug design. The bromine
atom can act as a handle for further synthetic diversification, and it can also participate in
halogen bonding, a type of non-covalent interaction that can enhance binding affinity and
selectivity for a biological target.[3]

While specific biological activity data for the 3-bromotetrahydropyran-4-one scaffold itself is not
extensively reported, its derivatives have been explored in various therapeutic areas. For
instance, tetrahydropyran-4-one derivatives have been investigated as inhibitors of enzymes
such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant
targets in Alzheimer's disease.[4]

The strategic placement of the bromo and keto functionalities allows for the generation of
libraries of diverse compounds for high-throughput screening. The workflow for leveraging this
scaffold in a drug discovery program typically involves a series of well-defined steps.
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Drug discovery workflow utilizing the 3-bromotetrahydropyran-4-one scaffold.
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Experimental Protocols
General Procedure for Nucleophilic Substitution

A solution of 3-bromotetrahydropyran-4-one (1.0 eq) in a suitable aprotic solvent (e.qg.,
acetonitrile, DMF) is treated with a nucleophile (1.1-1.5 eq) and, if necessary, a non-
nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at a temperature
ranging from room temperature to elevated temperatures, depending on the reactivity of the
nucleophile, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated
agueous solution of ammonium chloride. The product is then extracted with an organic solvent,
and the combined organic layers are washed, dried, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired 3-
substituted tetrahydropyran-4-one derivative.

Spectroscopic Characterization

The structural elucidation of 3-bromotetrahydropyran-4-one and its derivatives relies on
standard spectroscopic techniques.
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Technique Expected Key Features

- A downfield multiplet for the proton at the C-3

position due to the deshielding effects of the
1H NMR adjacent bromine and carbonyl group.- Signals

for the protons on C-2 and C-6 in the downfield

region due to the adjacent oxygen atom.

- A signal for the carbonyl carbon (C-4) in the

range of 200-210 ppm.- A downfield signal for
13C NMR the carbon bearing the bromine atom (C-3).-

Signals for the carbons adjacent to the oxygen

(C-2 and C-6) in the typical ether region.

- A strong absorption band for the C=0 stretch
IR of the ketone, typically around 1720-1740 cm™1.-
C-O stretching vibrations for the ether linkage.

- The molecular ion peak (M*) and characteristic
isotopic pattern for a bromine-containing

Mass Spec. .
compound (M+ and M+2 peaks with

approximately equal intensity).

Note: Predicted spectroscopic data can be refined by comparison with experimentally obtained
data for analogous structures.[5]

Conclusion

The 3-bromotetrahydropyran-4-one scaffold is a valuable and reactive building block in modern
organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for
diversification make it an attractive starting material for the construction of novel and complex
molecules with potential therapeutic applications. Further exploration of the chemical space
accessible from this scaffold is likely to yield new drug candidates with diverse biological
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_Profile_of_3_Chloro_tetrahydro_pyran_4_one_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1291664?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical
Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to
Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC
[pmc.ncbi.nlm.nih.gov]

3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of
Medical Science [jms.ump.edu.pl]

4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s
disease - PMC [pmc.ncbi.nim.nih.gov]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The 3-Bromotetrahydropyran-4-one Scaffold: A
Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291664#key-features-of-the-3-
bromotetrahydropyran-4-one-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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